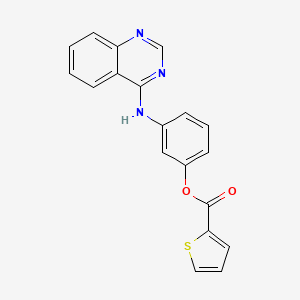![molecular formula C21H21N3O3S B5635945 3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide](/img/structure/B5635945.png)
3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of compounds similar to 3-(1,3-Benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide often involves microwave-assisted facile methods or reactions catalyzed by metals such as Mn(II) to form the desired thiadiazole and benzamide derivatives. For example, microwave-assisted synthesis has been employed to create Schiff’s bases containing thiadiazole and benzamide groups, demonstrating the effectiveness of solvent-free conditions in synthesizing biologically active molecules (Tiwari et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds with thiadiazole and benzamide functionalities has been characterized through techniques such as IR, NMR, and mass spectral studies, as well as X-ray diffraction. These analyses confirm the presence of expected functional groups and the overall structural integrity of the synthesized compounds (Dani et al., 2013).
Chemical Reactions and Properties
Compounds in this category exhibit a range of chemical behaviors, including reactions catalyzed by metal ions and interactions that lead to the formation of heterocycles. For instance, reactions in the presence of manganese(II) nitrate have been shown to cyclize substituted thiosemicarbazide into thiadiazole (Dani et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure have been determined using a variety of analytical methods. Crystallography reports provide insight into the crystalline structures and stabilizing interactions within similar compounds, contributing to our understanding of their physical properties (Sharma et al., 2016).
Chemical Properties Analysis
The chemical properties of these compounds, including their reactivity, stability, and interactions with biological targets, have been explored through experimental and computational studies. For instance, molecular docking studies have been conducted to predict interactions with biological enzymes, suggesting potential mechanisms of action (Pavlova et al., 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methylthiadiazol-5-yl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-20(28-23-22-14)12-24(2)21(25)11-17(15-6-4-3-5-7-15)16-8-9-18-19(10-16)27-13-26-18/h3-10,17H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCIWZYKHDYFLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN(C)C(=O)CC(C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[(1S*,5R*)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}quinoxaline](/img/structure/B5635873.png)

![4-[3-(1,3-benzodioxol-5-yl)phenyl]-4H-1,2,4-triazole](/img/structure/B5635881.png)
![8-[(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)carbonyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B5635882.png)


![3-(4-methylphenyl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5635901.png)


![N-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5635931.png)
![3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]-N-[(5-methylisoxazol-3-yl)methyl]benzenesulfonamide](/img/structure/B5635935.png)
![2-[(4,5-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5635943.png)
![methyl [2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5635959.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5635975.png)